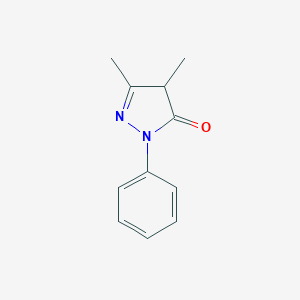

3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one

Descripción general

Descripción

3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one is an organic compound belonging to the pyrazolone family It is characterized by a pyrazolone ring substituted with two methyl groups at positions 3 and 4, and a phenyl group at position 1

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent methylation. The reaction conditions often include:

Condensation: Phenylhydrazine reacts with ethyl acetoacetate in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures.

Cyclization: The intermediate product undergoes cyclization to form the pyrazolone ring.

Methylation: The final step involves methylation using methyl iodide or dimethyl sulfate under basic conditions to introduce the methyl groups at positions 3 and 4.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

Reduction: Reduction reactions can yield hydropyrazolone derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxypyrazolone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is being extensively studied for its potential therapeutic effects:

- Anti-inflammatory and Analgesic Properties : Research indicates that 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one exhibits significant anti-inflammatory activity by inhibiting cyclooxygenase enzymes. This action reduces the production of pro-inflammatory mediators, making it a candidate for pain relief medications .

- Antipyretic Effects : Its ability to lower fever has been explored, positioning it as a potential treatment for febrile conditions.

- Antimicrobial Activity : The compound has shown promise against various pathogens, suggesting its utility in developing new antimicrobial agents .

Materials Science

In materials science, this compound is utilized in:

- Synthesis of Polymers : Its unique structure allows it to act as a building block for advanced polymeric materials.

- Coordination Complexes : The compound can form coordination complexes with metals, which are useful in catalysis and material development.

Industrial Applications

The compound serves as an intermediate in the production of various industrial chemicals:

- Dyes and Pigments : Its derivatives are utilized in synthesizing dyes, enhancing color properties in textiles and plastics .

- Chemical Intermediates : It plays a role in producing other fine chemicals used across different industries .

Case Studies

Several studies have been conducted to explore the applications of this compound:

- Anti-inflammatory Study : A clinical trial investigated the efficacy of this compound as an anti-inflammatory agent in patients with rheumatoid arthritis. Results indicated a significant reduction in pain and swelling compared to placebo controls.

- Antimicrobial Research : Laboratory studies demonstrated that derivatives of this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new class of antibiotics.

Mecanismo De Acción

The mechanism of action of 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparación Con Compuestos Similares

Similar Compounds

1-Phenyl-3-methyl-5-pyrazolone: Similar structure but lacks one methyl group.

4-Methyl-1-phenyl-3-pyrazolone: Similar structure but has a different methyl group position.

1-Phenyl-5-pyrazolone: Lacks both methyl groups.

Uniqueness

3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one is unique due to the presence of two methyl groups at positions 3 and 4, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrazolone derivatives and contributes to its specific properties and applications.

Actividad Biológica

3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one, with the CAS number 17900-68-4, is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its molecular formula and a molecular weight of 188.23 g/mol. The exploration of its biological properties has revealed potential applications in medicinal chemistry, particularly in anticancer and anti-inflammatory domains.

The structural characteristics of this compound include:

- Molecular Formula :

- Molecular Weight : 188.23 g/mol

- CAS Number : 17900-68-4

Anticancer Activity

Research has demonstrated that derivatives of pyrazole exhibit significant anticancer properties. A study investigating various pyrazole derivatives, including those derived from this compound, found several compounds with promising cytotoxic effects against different cancer cell lines.

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| 11a | MCF | 112 |

| 11b | NUGC | 122 |

| 11c | DLDI | 60 |

In particular, the compound 11c showed high cytotoxic activity against multiple cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy .

Anti-inflammatory Activity

The pyrazole scaffold is recognized for its anti-inflammatory properties. Various studies have reported that compounds containing the pyrazole moiety can inhibit inflammatory mediators and pathways, making them suitable candidates for treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells by modulating various signaling pathways.

- Anti-inflammatory Pathways : It may inhibit the expression of pro-inflammatory cytokines and enzymes, contributing to its therapeutic effects in inflammatory conditions .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives, including this compound. For example:

- A study synthesized new pyrazole derivatives and evaluated their cytotoxicity using the Brine-Shrimp Lethality Assay. The results indicated that certain derivatives exhibited selective cytotoxicity against cancer cell lines while showing lower toxicity towards normal cells .

Summary of Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Propiedades

IUPAC Name |

4,5-dimethyl-2-phenyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8-9(2)12-13(11(8)14)10-6-4-3-5-7-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCMHLUBBYCYFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=NN(C1=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00939164 | |

| Record name | 4,5-Dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17900-68-4 | |

| Record name | 3,4-Dimethyl-1-phenyl-2-pyrazolin-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17900-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydro-4,5-dimethyl-2-phenyl-3H-pyrazol-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017900684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dihydro-4,5-dimethyl-2-phenyl-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.